(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
Overview
Description
(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a chloro and ethyl group, and a piperidine ring substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2,6-dimethylpiperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole derivatives.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors to modulate cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 4-(9H-fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone
Uniqueness
(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern on the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. Its combination of chloro, ethyl, and dimethylpiperidino groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-4-16-12(11(14)8-15-16)13(18)17-9(2)6-5-7-10(17)3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAIVQXMEJKTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)N2C(CCCC2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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